(Dichloromethyl)trimethylsilane is a chemical compound with the molecular formula and a molecular weight of approximately 138.12 g/mol. It is a colorless liquid that is sensitive to moisture and has a boiling point of around 98-99 °C. This compound belongs to the class of organosilicon compounds and is characterized by the presence of both chloromethyl and trimethylsilyl groups. Its structure consists of a silicon atom bonded to three methyl groups and a dichloromethyl group, which contributes to its reactivity in various chemical processes .
The mechanism of DCMTS action in methylation reactions involves the nucleophilic attack of the alcohol (ROH) on the dichloromethane group (CHCl2) in DCMTS. This leads to the displacement of a chlorine atom by the oxygen atom of the alcohol, forming a new C-O bond and releasing the methyl group (CH3) that can then react with another molecule [].
DCMTS is a hazardous material due to the presence of chlorine atoms. Here are some safety concerns:
(Dichloromethyl)trimethylsilane can be synthesized through various methods:
(Dichloromethyl)trimethylsilane serves several important roles in organic chemistry:
Research on interaction studies involving (dichloromethyl)trimethylsilane primarily focuses on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its role in organic synthesis and its potential applications in developing new materials or pharmaceuticals. Studies have shown that it effectively reacts with various nucleophiles, facilitating the formation of complex organic molecules.
Several compounds share structural similarities with (dichloromethyl)trimethylsilane, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethylsilyl chloride | Used primarily for silylation reactions | |
Chloromethyltrimethylsilane | Contains a single chlorine atom linked to a methylene group | |
Dichlorodimethylsilane | Contains two chlorine atoms; used for similar applications | |
Trimethoxysilane | Contains methoxy groups instead of chlorides |
Uniqueness: (Dichloromethyl)trimethylsilane is unique due to its combination of chloromethyl and trimethylsilyl functionalities, allowing it to participate in a diverse range of
The chlorination of trimethylsilane derivatives represents the primary synthetic pathway for producing (dichloromethyl)trimethylsilane through direct halogenation processes [4] [5]. The fundamental mechanism involves the substitution of hydrogen atoms with chlorine atoms under controlled reaction conditions [6] [7].
Direct Chlorination Mechanisms
The direct chlorination process operates through radical mechanisms involving the formation of silicon-centered radicals [8] [9]. Research demonstrates that the reaction proceeds via homolytic dissociation pathways, where the rate-determining step involves the formation of silyl radicals through reductive cleavage of silicon-chlorine bonds [9]. The mechanism exhibits temperature-dependent behavior, with higher temperatures favoring homolytic dissociation over alternative pathways such as 1,2-hydrogen shift reactions [8].
Iron-Catalyzed Chlorination Systems
Iron-based catalysts have emerged as highly effective systems for the chlorination of trimethylsilane derivatives [6]. Iron(III) chloride and iron(III) acetylacetonate demonstrate exceptional performance, with catalyst loadings of 0.5-2.0 mol% achieving conversion rates of 85-93% [6]. The iron-catalyzed methodology utilizes acetyl chloride as the chlorine donor, operating under mild reaction conditions that allow for simple workup procedures [6].
The optimization of iron-catalyzed systems reveals that reaction temperatures of 50-120°C provide optimal balance between conversion efficiency and selectivity [6]. Extended reaction times of 14-42 hours ensure complete conversion of starting materials, with yields ranging from 50-93% depending on specific reaction conditions [10] [6].
Metal Chloride-Mediated Approaches
Tungsten hexachloride and molybdenum pentachloride serve as effective chlorinating agents for trimethylsilane derivatives [7]. These metal chlorides operate through stoichiometric mechanisms, with optimal molar ratios of metal chloride to silane substrate of 0.7:1 [7]. The reaction conditions favor temperatures of 60°C with reaction times of 60 minutes at 0.8 MPa pressure [7].
Mechanistic studies indicate that the differential reactivity between tungsten hexachloride and molybdenum pentachloride systems arises from distinct energy barriers for radical formation [7]. The tungsten system demonstrates 22.7 times higher conversion rates compared to alternative chlorinating systems, while molybdenum systems achieve 18.5 times enhanced conversion efficiency [7].
Gas-Phase Optical Chlorination
Gas-phase optical chlorination represents an advanced synthetic approach utilizing photochemical activation [11]. This methodology employs tetramethylsilane as the starting material, subjecting it to chlorination under light irradiation conditions [11]. The process operates at temperatures ranging from 55-200°C with reaction times of 10-19 hours [11].
The photochemical approach achieves yields of 70-90% through controlled chlorine gas introduction at pressures of 1.2 atmospheres [11]. The methodology demonstrates particular effectiveness for large-scale applications due to its continuous operation capabilities [11].
Grignard reagent-mediated synthesis provides an alternative pathway for (dichloromethyl)trimethylsilane production through organometallic intermediates [12] [13]. The methodology involves the formation of trimethylsilylmethylmagnesium chloride as a key intermediate [13] [14].
Grignard Reagent Formation
The synthesis begins with the preparation of (trimethylsilyl)methylmagnesium chloride through the reaction of magnesium turnings with (chloromethyl)trimethylsilane in tetrahydrofuran [13]. The reaction requires 3 hours at room temperature with vigorous stirring to ensure complete formation of the organomagnesium species [13]. The typical procedure utilizes 3.75 g of magnesium turnings (154.04 mmol) with 9.44 g of (chloromethyl)trimethylsilane (77.02 mmol) in 120 mL of tetrahydrofuran [13].
Solvent Effects and Optimization
Tetrahydrofuran demonstrates superior performance compared to diethyl ether as the reaction solvent [12]. The enhanced solvating properties of tetrahydrofuran facilitate magnesium halide solubility, requiring concentration or secondary solvent precipitation for salt removal [12]. The higher boiling point of tetrahydrofuran enables elevated reaction temperatures, promoting substitution reactions in sterically constrained systems [12].
Research indicates that halide exchange occurs between Grignard reagents and silanes, with lower activation energy compared to direct Grignard substitution [12]. This exchange phenomenon proves more pronounced in tetrahydrofuran than in diethyl ether, significantly affecting final product distribution in sterically hindered systems [12].
Tertiary-Hydrocarbylsilyl Compound Synthesis
The Grignard-mediated approach extends to the synthesis of tertiary-hydrocarbylsilyl compounds through the reaction of tertiary-alkyl Grignard reagents with silicon-containing substrates [15]. The methodology involves the reaction of tertiary-butyl Grignard reagents with dimethyldichlorosilane, yielding tertiary-butyldimethylchlorosilane in 78% yield [15].
The reaction conditions require elevated temperatures with reflux for 3 hours, followed by hexane addition, filtration, and distillation procedures [15]. The process demonstrates selectivity for tertiary carbon centers, with yields of 75-78% achieved through optimized reaction parameters [15].
Industrial production of (dichloromethyl)trimethylsilane employs continuous flow reactor systems based on the direct process methodology [16] [17]. The direct process, also known as the Müller-Rochow process, represents the most common technology for preparing organosilicon compounds on industrial scale [17] [18].
Fluidized Bed Reactor Systems
The industrial implementation utilizes fluidized bed reactors operating at 300°C and 2-5 bar pressure [17]. These conditions enable 90-98% conversion for silicon and 30-90% conversion for chloromethane substrates [17]. The process generates approximately 1.4 million tons of organosilicon compounds annually through this methodology [17].
The fluidized bed design facilitates intimate contact between reactants and copper-silicon catalyst systems [17]. The crushed silicon substrate undergoes continuous agitation, promoting efficient heat and mass transfer throughout the reaction zone [17]. The technology requires significant capital investment due to complex reactor design and high-temperature operation requirements [17].
Hot-Wall Tube Reactor Configuration
Advanced continuous flow systems employ hot-wall tube reactor configurations for enhanced process control [19]. The hot-wall design maintains temperatures of 1000°C with operating pressures of 1.2 atmospheres [19]. The system achieves greater than 90% silicon conversion with residence times of 0.5-2 minutes [19].
The tube reactor configuration pursues silicon fine formation while minimizing deposition on reactor walls [19]. Computational fluid dynamics simulations indicate that deposition ratios remain below 10% under optimal operating conditions of 1000°C hot-wall temperature and 1.2 atmospheric pressure [19]. The gas temperature peaks near the reactor outlet due to exothermic reactions combined with continuous heat input from the hot-wall system [19].
Process Intensification Strategies
Modern continuous flow systems incorporate process intensification principles to enhance productivity and reduce environmental impact [20]. The integration of microreactor technology with continuous flow synthesis enables precise control of reaction parameters while reducing energy consumption [20].
Continuous flow photochemical reactors demonstrate particular promise for organosilicon synthesis [21]. The tubular microreactor design, combined with blue light-emitting diode illumination, achieves high surface-to-volume ratios that facilitate photon influx [21]. This configuration reduces reaction times from 28 hours in batch systems to 1 hour residence time in continuous flow, with productivity reaching 44 g/h/L [21].
The continuous flow setup enables production scaling to 1.05 kg/day/L reactor volume while maintaining high conversion efficiency [21]. Multiple substituted aliphatic and aromatic silanol products achieve productivities of 32.4-41.4 g/h/L through this intensified approach [21].
Industrial catalytic optimization focuses on copper-based systems that facilitate silicon-carbon and silicon-chlorine bond formation [17] [22]. The catalyst systems operate through intermetallic compound formation with approximate composition Cu₃Si [17].
Copper-Silicon Catalyst Systems
The copper catalyst undergoes oxidation from zero oxidation state followed by reduction to regenerate the active catalyst [17]. The mechanism involves copper-chloromethane adduct formation in close proximity to silicon-chlorine bonds, enabling methyl-silyl unit formation [17]. Secondary chloromethane transfer facilitates the release of dimethyldichlorosilane products [17].
Catalyst optimization studies demonstrate that copper loadings of 5-15% provide optimal performance with silicon conversion rates of 90-98% [17]. The catalyst system exhibits selectivity toward dimethyldichlorosilane formation, which serves as the precursor to silicone polymer production [17].
Metal Chloride Catalyst Enhancement
Advanced catalytic systems incorporate metal chlorides to enhance chlorination selectivity and conversion rates [7]. Tungsten hexachloride and molybdenum pentachloride demonstrate superior performance compared to conventional copper systems [7]. The metal chloride catalysts achieve conversion rates of 95-98% for tungsten systems and 92-96% for molybdenum systems [7].
The optimization of metal chloride catalyst systems reveals that stoichiometric ratios of 0.7:1 (catalyst:substrate) provide optimal balance between conversion efficiency and economic viability [7]. The catalysts operate at moderate temperatures of 60°C, significantly lower than conventional direct process conditions [7].
Thermodynamic Optimization Principles
Comprehensive thermodynamic analysis of organosilicon synthesis reactions provides guidance for catalyst development and process optimization [23]. The Gibbs energy minimization method evaluates the effects of temperature, pressure, and reactant ratios on conversion and selectivity [23].
The thermodynamic evaluation demonstrates that catalyst systems must balance kinetic accessibility with thermodynamic favorability [23]. The integration of thermodynamic constraints with kinetic optimization enables the development of highly efficient industrial catalyst systems [23].
Table 1: Physical Properties of (Dichloromethyl)trimethylsilane
Property | Value |
---|---|
Molecular Formula | C₄H₁₀Cl₂Si |
Molecular Weight (g/mol) | 157.11 |
CAS Number | 5926-38-5 |
Boiling Point (°C) | 133 (at 730 mmHg) |
Density (g/mL at 25°C) | 1.04 |
Refractive Index (n₂₀/D) | 1.4455 |
Flash Point (°C) | 26 (closed cup) |
Appearance | Colorless liquid |
Table 2: Laboratory-Scale Synthesis Reaction Conditions
Method | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) |
---|---|---|---|---|
Direct chlorination of trimethylsilane | 70-130 | 1.0 | 4-11 | 65-92 |
Grignard-mediated approach | 20-25 (ambient) | 1.0 | 3-12 | 75-85 |
Iron-catalyzed chlorination | 60-120 | 0.8 | 14-42 | 50-93 |
Gas-phase optical chlorination | 55-200 | 1.2 | 10-19 | 70-90 |
Thermal chlorination | 175-240 | 1.0 | 4-6 | 60-80 |
Table 3: Catalyst Systems for Chlorination Reactions
Catalyst Type | Loading (mol%) | Operating Temperature (°C) | Conversion Rate (%) |
---|---|---|---|
Iron(III) chloride (FeCl₃) | 0.5-2.0 | 50-120 | 85-93 |
Iron(III) acetylacetonate | 0.5-2.0 | 50-120 | 80-90 |
Tungsten hexachloride (WCl₆) | 70 (stoichiometric) | 60 | 95-98 |
Molybdenum pentachloride (MoCl₅) | 70 (stoichiometric) | 60 | 92-96 |
Copper-silicon alloy | 5-15 | 300 | 90-98 |
Tetra-n-butylphosphonium chloride | 2.5 | 80-120 | 72-85 |
Table 4: Industrial Production Parameters
Parameter | Continuous Flow System | Hot-wall Tube Reactor |
---|---|---|
Reactor Type | Fluidized bed reactor | Tubular reactor |
Operating Temperature (°C) | 300 | 1000 |
Operating Pressure (bar) | 2-5 | 1.2 |
Residence Time (min) | 15-45 | 0.5-2 |
Silicon Conversion (%) | 90-98 | >90 |
Chloromethane Conversion (%) | 30-90 | 85-95 |
Annual Production Capacity (Mton) | 1.4 | Pilot scale |
Selectivity to Target Product (%) | 70-85 | 80-95 |
Table 5: Optimization Parameters for Continuous Flow Systems
Parameter | Optimized Conditions | Literature Range |
---|---|---|
Flow Rate (mL/min) | 10-200 | 5-500 |
Temperature Range (°C) | 60-120 | 25-300 |
Pressure Drop (bar) | 0.1-0.5 | 0.05-2.0 |
Catalyst Concentration (wt%) | 0.05-0.15 | 0.01-1.0 |
Conversion Efficiency (%) | 85-95 | 50-98 |
Productivity (g/h/L) | 32-44 | 10-60 |
Energy Consumption (kWh/kg) | 8-12 | 5-25 |
Waste Generation (kg waste/kg product) | 0.2-0.4 | 0.1-1.5 |
Flammable